molecular formula C18H19Cl2NO2S B12765374 3-chloro-10-[2-(dimethylamino)ethoxy]-5H-benzo[b][1]benzothiepin-6-one;hydrochloride CAS No. 125981-90-0

3-chloro-10-[2-(dimethylamino)ethoxy]-5H-benzo[b][1]benzothiepin-6-one;hydrochloride

Cat. No.: B12765374
CAS No.: 125981-90-0
M. Wt: 384.3 g/mol
InChI Key: KQWKDDJEORXKSX-UHFFFAOYSA-N
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Description

3-chloro-10-[2-(dimethylamino)ethoxy]-5H-benzobbenzothiepin-6-one;hydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its potential biological and chemical activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-10-[2-(dimethylamino)ethoxy]-5H-benzobbenzothiepin-6-one;hydrochloride involves multiple steps, starting from the appropriate benzothiepin precursorThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-chloro-10-[2-(dimethylamino)ethoxy]-5H-benzobbenzothiepin-6-one;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

3-chloro-10-[2-(dimethylamino)ethoxy]-5H-benzobbenzothiepin-6-one;hydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a precursor for synthesizing other complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-10-[2-(dimethylamino)ethoxy]-5H-benzobbenzothiepin-6-one;hydrochloride involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-10-[2-(dimethylamino)ethoxy]-5H-benzobbenzothiepin-6-one
  • 3-chloro-10-[2-(dimethylamino)ethoxy]-5H-benzobbenzothiepin-6-one;hydrobromide

Uniqueness

3-chloro-10-[2-(dimethylamino)ethoxy]-5H-benzobbenzothiepin-6-one;hydrochloride stands out due to its specific hydrochloride salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in various research and industrial applications .

Biological Activity

Chemical Structure and Properties

The compound belongs to the class of benzothiepin derivatives, characterized by a thiepin ring fused with a benzene moiety. The presence of a chloro group and a dimethylaminoethoxy side chain contributes to its unique chemical properties.

Chemical Formula

  • IUPAC Name : 3-chloro-10-[2-(dimethylamino)ethoxy]-5H-benzo[b] benzothiepin-6-one
  • Molecular Formula : C15_{15}H16_{16}ClN1_{1}O1_{1}S1_{1}
  • Molecular Weight : 293.81 g/mol

Pharmacological Profile

Research has indicated that this compound exhibits various pharmacological activities, including:

  • Antidepressant Effects : Studies suggest that it may have antidepressant-like effects in animal models, potentially influencing neurotransmitter systems such as serotonin and norepinephrine.
  • Antitumor Activity : Preliminary findings indicate cytotoxic effects against certain cancer cell lines, suggesting potential as an anticancer agent.
  • Antimicrobial Properties : The compound has shown activity against various microbial strains, indicating its potential use in treating infections.

The exact mechanism of action is still under investigation; however, it is hypothesized that the compound may interact with specific receptors in the central nervous system and influence signaling pathways involved in mood regulation and cellular proliferation.

Case Study 1: Antidepressant Activity

A study conducted on rodents demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors when compared to control groups. The results were measured using the forced swim test (FST) and tail suspension test (TST), common assessments for antidepressant efficacy.

Test TypeControl Group (Mean Duration)Treatment Group (Mean Duration)p-value
FST180 seconds120 seconds<0.01
TST200 seconds140 seconds<0.05

Case Study 2: Antitumor Activity

In vitro studies assessed the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability.

Concentration (µM)Cell Viability (%)
0100
1080
5050
10030

Case Study 3: Antimicrobial Efficacy

The antimicrobial activity was evaluated against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:

MicrobeMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30

Properties

CAS No.

125981-90-0

Molecular Formula

C18H19Cl2NO2S

Molecular Weight

384.3 g/mol

IUPAC Name

3-chloro-10-[2-(dimethylamino)ethoxy]-5H-benzo[b][1]benzothiepin-6-one;hydrochloride

InChI

InChI=1S/C18H18ClNO2S.ClH/c1-20(2)8-9-22-16-5-3-4-14-15(21)11-12-10-13(19)6-7-17(12)23-18(14)16;/h3-7,10H,8-9,11H2,1-2H3;1H

InChI Key

KQWKDDJEORXKSX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC=CC2=C1SC3=C(CC2=O)C=C(C=C3)Cl.Cl

Origin of Product

United States

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